[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol
Description
[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol is a triazine derivative characterized by a 1,3,5-triazine core substituted with a methoxy group at position 4, a methyl group at position 6, and an aminomethanol moiety at position 2. This compound is structurally related to sulfonylurea herbicides such as tribenuron-methyl and metsulfuron-methyl, which share the 4-methoxy-6-methyl-1,3,5-triazin-2-yl pharmacophore . For instance, photodegradation of tribenuron-methyl yields 4-methoxy-6-methyl-2-aminomethyl-1,3,5-triazine, a closely related compound .
Properties
IUPAC Name |
[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4-8-5(7-3-11)10-6(9-4)12-2/h11H,3H2,1-2H3,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYFBMBGFNSSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol typically involves the following steps:
Preparation of O-methyl-3-guanidinohydrazine hydrochloride: This intermediate is synthesized from dicyandiamide and methanol in the presence of hydrochloric acid.
Cyclization Reaction: The intermediate is then reacted with acetyl chloride to form the triazine ring, resulting in the formation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Use of Copper Chloride or Zinc Chloride: These catalysts are used to facilitate the reaction between dicyandiamide and methanol.
Cyclization with Acetyl Chloride: The intermediate is cyclized using acetyl chloride under controlled temperature and pressure conditions to yield the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methoxy and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted triazines depending on the reagents used.
Scientific Research Applications
[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol involves:
Inhibition of Enzymes: The compound can inhibit specific enzymes by binding to their active sites.
Disruption of Cellular Processes: It interferes with cellular processes such as DNA replication and protein synthesis.
Molecular Targets: Targets include enzymes involved in metabolic pathways and cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 4-methoxy-6-methyl-1,3,5-triazin-2-yl moiety is a common feature in sulfonylurea herbicides. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Differences
Physicochemical Properties
- In contrast, this compound’s aminomethanol group may enhance polarity and solubility.
- Stability: Sulfonylureas degrade under UV light or acidic conditions, forming metabolites such as 4-methoxy-6-methyl-2-aminomethyl-1,3,5-triazine . The target compound may represent a stable intermediate in such pathways.
- Bioactivity: The sulfonylurea bridge in herbicides enables binding to acetolactate synthase (ALS), disrupting plant growth . The absence of this bridge in this compound likely eliminates herbicidal activity but may confer other biological roles.
Environmental and Metabolic Behavior
- Adsorption : Sulfonylureas adsorb strongly to soils with high organic matter, reducing leaching . The target compound’s polar groups may decrease soil adsorption, increasing mobility.
- Degradation: Tribenuron-methyl undergoes photolysis to yield triazine derivatives, suggesting this compound could be a transient metabolite .
- Toxicity : Sulfonylureas are low-toxicity to mammals (e.g., tribenuron-methyl LD₅₀ >5,000 mg/kg in rats) , but the ecological impact of the target compound remains unstudied.
Research Findings and Implications
Structural-Activity Relationships : The herbicidal activity of sulfonylureas depends on the sulfonylurea bridge and aromatic substituents. Removing this bridge, as in the target compound, abolishes ALS inhibition .
Degradation Pathways : Photolysis and hydrolysis of tribenuron-methyl produce triazine amines, highlighting the environmental persistence of the 4-methoxy-6-methyl-1,3,5-triazin-2-yl core .
Synthetic Utility: The aminomethanol group in this compound could serve as a building block for novel agrochemicals or pharmaceutical intermediates.
Biological Activity
[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol, also known by its CAS number 161142-98-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C6H10N4O2, with a molecular weight of 170.17 g/mol. The compound is characterized by a triazine ring structure which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that related triazine derivatives possess inhibitory effects against various bacterial strains and fungi. The mechanism behind this activity often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Herbicidal Properties
This compound is structurally related to sulfonylurea herbicides. It has been observed that triazine derivatives can inhibit the growth of certain plant species by interfering with photosynthesis and amino acid synthesis pathways. This herbicidal activity can be attributed to the compound's ability to mimic natural plant hormones or disrupt essential biochemical processes.
Cytotoxicity and Antitumor Activity
Several studies have explored the cytotoxic effects of triazine derivatives on cancer cell lines. This compound has shown promise in inducing apoptosis in specific cancer cells. The underlying mechanism may involve the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Agricultural and Food Chemistry demonstrated that triazine derivatives exhibited significant antimicrobial activity against E. coli and S. aureus strains. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific derivative tested.
- Herbicidal Activity : In a controlled environment study, this compound was tested against common weeds. The results indicated a 70% reduction in weed biomass at a concentration of 100 mg/L after two weeks of treatment.
- Cytotoxic Effects : Research conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM for certain types of cancer cells.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
